rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
This compound is a bicyclic β-lactam derivative characterized by a fused [3.2.0] ring system, a sulfur atom at position 3, and a chlorine substituent at position 2. The tert-butyl carbamate group at position 2 enhances steric protection and modulates reactivity. Its stereochemistry (1R,4R,5S) is critical for biological activity, particularly in antibiotic applications, as β-lactam analogs are often explored for enzyme inhibition (e.g., metallo-β-lactamase targets) .
Properties
Molecular Formula |
C10H16ClNO3S |
|---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3λ4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16ClNO3S/c1-10(2,3)15-9(13)12-7-5-4-6(7)8(11)16(12)14/h6-8H,4-5H2,1-3H3/t6-,7+,8-,16?/m0/s1 |
InChI Key |
LBJBYNJFQRNSLV-LVOAYQRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]2[C@H](S1=O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC2C(S1=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to a more simplified form.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic analysis of compounds sharing structural motifs with the target molecule, focusing on ring systems, substituents, and functional groups.
Table 1: Structural and Functional Comparisons
Key Observations
Ring System Variations :
- The [3.2.0] bicyclo system (target compound) is less strained than [2.2.1] systems, favoring stability in β-lactam derivatives. However, [2.2.1] systems (e.g., CAS 207405-69-4) are more prevalent in drug intermediates due to synthetic accessibility .
- The sulfur atom in the target compound distinguishes it from oxygen-bridged analogs (e.g., 2-oxa derivatives), altering electronic properties and reactivity toward nucleophiles .
Substituent Effects :
- Chlorine vs. Hydroxyl : The 4-Cl group in the target compound enhances electrophilicity at the β-lactam carbonyl, critical for covalent inhibition of bacterial enzymes. In contrast, hydroxylated analogs (e.g., CAS 207405-69-4) exhibit lower reactivity but better solubility .
- Sulfur vs. Oxygen : Sulfur-containing derivatives (e.g., the target compound) show higher resistance to hydrolysis compared to 2-oxa analogs, as evidenced by stability studies in aqueous media .
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclization of thiolactams followed by chlorination, similar to methods for ethyl 7,7-dichloro analogs .
- In contrast, [2.2.1] bicyclo compounds (e.g., CAS 198835-03-9) are synthesized via Diels-Alder reactions or lactam reductions, requiring milder conditions .
Table 2: Comparative Physicochemical Data
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